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Technical Support Center: SSR Genotyping
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals identify and

resolve issues related to stutter peaks in Simple Sequence Repeat (SSR) genotyping

experiments.

Frequently Asked Questions (FAQs)
Q1: What are stutter peaks and why do they occur in SSR genotyping?

Stutter peaks, also known as shadow bands, are common artifacts generated during the

Polymerase Chain Reaction (PCR) amplification of SSR or microsatellite loci.[1][2] They appear

as minor peaks on an electropherogram, typically one or more repeat units smaller than the

true allele peak.[1][2] The primary cause of stutter formation is strand slippage during PCR.[2]

[3] In this process, the newly synthesized DNA strand temporarily dissociates from the template

strand and then re-anneals in a misaligned position. This misalignment leads to the synthesis

of a daughter strand that is shorter than the template, resulting in a stutter peak.[2]

Q2: What are the typical characteristics of a stutter peak?

Stutter peaks have predictable and reproducible characteristics that help in their identification:
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Size: The most common stutter peak is one repeat unit smaller than the true allele. For

example, for a dinucleotide repeat, the stutter peak will be 2 base pairs shorter than the main

peak. Less frequently, stutter peaks that are one repeat unit larger can also be observed.[4]

Height/Area: The height or area of a stutter peak is significantly smaller than that of the true

allele. The proportion of the stutter product relative to the main allele is known as the percent

stutter.[2]

Position: Stutter peaks appear at regular intervals corresponding to the size of the repeat

unit.

Q3: How can I distinguish a true allele from a stutter peak?

Distinguishing a true allele from a stutter peak is crucial for accurate genotyping. The key is to

assess the peak's characteristics relative to the main allele peak. Analysis software can be

configured with a stutter filter to automatically flag or remove peaks that fall within the expected

size and percentage range of a stutter product.[5][6]

Here is a table summarizing the key differences:

Characteristic True Allele Stutter Peak

Peak Height/Area
The major peak in a given

allelic series.

Significantly smaller than the

true allele, typically below a

defined percentage threshold

(e.g., <15%).

Position
Represents the actual size of

the SSR fragment.

Consistently one or more

repeat units smaller (or

occasionally larger) than the

true allele.

Reproducibility

Consistently present across

replicate PCRs of the same

sample.

While stutter is a consistent

phenomenon, its exact height

can fluctuate between runs.[7]

Q4: What factors influence the amount of stutter?
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Several factors can influence the severity of stuttering:

Repeat Unit Length: Shorter repeat units, such as dinucleotides, tend to produce more

stutter than longer repeat units like tetranucleotides.[2][7]

Homogeneity of Repeats: SSRs with perfect, uninterrupted repeats are more prone to

stuttering than those with imperfect or interrupted repeats.[2]

Allele Length: Within a single locus, longer alleles often exhibit a higher percentage of

stutter.[2][8]

DNA Polymerase: The type of DNA polymerase used can significantly impact stutter

formation. High-fidelity polymerases with strong DNA binding domains tend to produce less

stutter.[3][9][10]

Troubleshooting Guides
Q1: I am seeing excessive stuttering in my electropherogram. What are the potential causes

and how can I fix it?

Excessive stuttering can complicate allele calling. Below is a table outlining potential causes

and recommended solutions.
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Potential Cause Recommended Solution(s)

Suboptimal PCR Conditions

1. Optimize Annealing Temperature: Perform a

gradient PCR to determine the optimal

annealing temperature. Higher temperatures

can sometimes reduce stutter.[7][11] 2. Adjust

MgCl2 Concentration: Titrate the MgCl2

concentration in your PCR reaction, as this can

affect polymerase fidelity.[7] 3. Lower Extension

Temperature: Reducing the extension

temperature (e.g., from 72°C to 60°C or 56°C)

may enhance the stability of the polymerase-

DNA complex and reduce slippage.[12][13]

Primer Design

1. PIG-tailing: Add a short, non-complementary

sequence (a "PIG-tail") to the 5' end of the

reverse primer. This encourages the polymerase

to add a non-templated adenosine, leading to

more uniform amplicons and clearer stutter

patterns.[7]

Choice of DNA Polymerase

1. Switch to a High-Fidelity Polymerase:

Standard Taq polymerase is more prone to

slippage. Consider using a high-fidelity or fusion

polymerase, which has been shown to

significantly reduce stutter formation.[9][12]

Recently developed polymerases are

engineered to have enhanced DNA binding,

which minimizes stutter.[3][10]

High DNA Template Amount

1. Optimize Template Concentration: Too much

template DNA can lead to artifacts. Test a range

of DNA concentrations to find the optimal

amount for your assay.[14]

Q2: My stutter peaks are almost the same height as my true allele. What should I do?

When stutter peaks are unusually high, it can be impossible to confidently call the true allele.
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Re-amplify the sample: The first step is to repeat the PCR to see if the issue is reproducible.

[7]

Implement PCR Optimization: If the problem persists, systematically work through the PCR

optimization strategies outlined in the table above, particularly focusing on the choice of DNA

polymerase.

Consider Marker Redesign: Some SSR loci are inherently difficult to amplify cleanly. If

optimization fails, it may be more efficient to select a different, more robust SSR marker for

your analysis.[7]

Experimental Protocols
Protocol: Optimizing PCR Conditions to Minimize Stutter
This protocol provides a framework for optimizing your PCR to reduce stutter artifacts. It is

recommended to optimize one parameter at a time.

1. Baseline Experiment:

Run your PCR using your standard protocol. This will serve as a control to evaluate the

effect of subsequent modifications.

2. Gradient PCR for Annealing Temperature (Ta) Optimization:

Prepare a master mix for your PCR reaction.

Aliquot the master mix into a PCR plate or strips.

Add your template DNA.

Run the PCR on a thermal cycler with a gradient function. Set a temperature gradient that

spans a range around the calculated melting temperature (Tm) of your primers (e.g., 50°C to

65°C).[15]

Analyze the results by capillary electrophoresis to identify the temperature that yields the

specific product with the least amount of stutter.
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3. Magnesium Chloride (MgCl2) Titration:

Prepare a series of PCR reactions with varying concentrations of MgCl2 (e.g., 1.5 mM, 2.0

mM, 2.5 mM).

Use the optimal annealing temperature determined from the gradient PCR.

Run the PCR and analyze the products to determine the MgCl2 concentration that improves

specificity and reduces stutter.

4. Testing a High-Fidelity DNA Polymerase:

Obtain a high-fidelity or a novel low-stutter DNA polymerase.

Set up parallel reactions: one with your standard Taq polymerase and one with the high-

fidelity polymerase.

Ensure you use the buffer and conditions recommended by the manufacturer of the new

polymerase.

Compare the stutter percentages between the two enzymes.

5. Analysis:

For each optimization step, run the PCR products on a capillary electrophoresis system.

Use genotyping software to visualize the electropherograms and calculate the stutter

percentage for each reaction.

Stutter Percentage = (Height of Stutter Peak / Height of Main Allele Peak) * 100.[2]

Select the combination of conditions that results in the lowest stutter percentage while

maintaining robust amplification of the true allele.

Visualizations
Workflow for SSR Genotyping and Stutter Analysis
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The following diagram illustrates a typical workflow for SSR genotyping, from running the PCR

to making a final allele call, including the steps for identifying and troubleshooting stutter peaks.

Experimental Phase

Data Analysis Phase

Decision & Action

1. Perform PCR Amplification

2. Capillary Electrophoresis

3. Generate Electropherogram

4. Identify Peaks

5. Assess Stutter Characteristics

Is Stutter Acceptable?

Troubleshoot & Optimize PCR

No

6. Make Final Genotype Call

Yes

Re-run Experiment

Click to download full resolution via product page
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A workflow for identifying and resolving stutter in SSR genotyping.

Troubleshooting Logic for Excessive Stutter
This flowchart provides a logical sequence of steps to follow when troubleshooting excessive

stutter peaks in your SSR genotyping data.

Excessive Stutter Detected

Using standard Taq polymerase?

Switch to High-Fidelity/
Low-Stutter Polymerase

Yes

Optimize Annealing Temp
(Gradient PCR)

No

Re-run and Evaluate Stutter

Is reverse primer PIG-tailed?

Redesign primer
with PIG-tail

No

Yes

Click to download full resolution via product page

A decision flowchart for troubleshooting excessive stutter peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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